molecular formula C17H20N2OS B3006775 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole CAS No. 2418672-58-7

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole

Cat. No.: B3006775
CAS No.: 2418672-58-7
M. Wt: 300.42
InChI Key: KDSFTSQDSSTSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole, also known as CT-707, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the pathogenesis of type 2 diabetes and other metabolic disorders. CT-707 has shown promising results in preclinical studies and is being developed as a potential therapeutic for these diseases.

Mechanism of Action

PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells. 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole selectively inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in these cells. This mechanism of action is believed to underlie the therapeutic potential of this compound for type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and metabolic disorders. These effects are believed to be mediated by the selective inhibition of PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells.

Advantages and Limitations for Lab Experiments

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in in vitro and in vivo studies. Its selective inhibition of PTP1B activity also makes it a useful tool for investigating the role of this protein in insulin signaling and metabolic disorders.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, its selectivity for PTP1B may limit its usefulness in investigating other signaling pathways or targets.

Future Directions

There are several potential future directions for research on 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole. One area of interest is in its potential as a therapeutic for type 2 diabetes and other metabolic disorders. Further preclinical studies are needed to determine its safety and efficacy in animal models, and clinical trials will be needed to evaluate its potential in humans.
Another potential direction is in investigating the role of PTP1B in other signaling pathways and disease states. This compound's selectivity for PTP1B may make it a useful tool for investigating these pathways and identifying new therapeutic targets.
Overall, this compound represents a promising new tool for investigating the role of PTP1B in insulin signaling and metabolic disorders, and has potential as a therapeutic for these diseases. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.

Synthesis Methods

The synthesis of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole involves several steps, starting with the reaction of 2-methyl-4-nitrothiazole with 4-bromophenol to form 4-(2-methylthiazol-4-yl)phenol. This intermediate is then reacted with 2-chloromethyl-1-(cyclopropylmethyl)aziridine to form the key intermediate, this compound. The final product is obtained through purification and isolation steps.

Scientific Research Applications

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole has been extensively studied in preclinical models of type 2 diabetes and metabolic disorders. In vitro studies have shown that this compound selectively inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have demonstrated improved glucose tolerance, insulin sensitivity, and lipid metabolism with this compound treatment. These findings suggest that this compound has potential as a therapeutic for type 2 diabetes and other metabolic disorders.

Properties

IUPAC Name

4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-18-16(11-21-12)15-4-2-3-5-17(15)20-10-14-9-19(14)8-13-6-7-13/h2-5,11,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFTSQDSSTSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.